molecular formula C16H22N2O4 B11515102 N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine

N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine

Cat. No.: B11515102
M. Wt: 306.36 g/mol
InChI Key: CMQWJGPWRZSAOO-UHFFFAOYSA-N
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Description

2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]PROPANOIC ACID is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a dihydroisoquinoline core with dimethoxy and dimethyl substitutions, and an amino propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]PROPANOIC ACID typically involves multiple steps. One common method is the Ritter reaction, where 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 reacts with 2-alkylcyanoacetamides to form the desired isoquinoline derivative . The reaction conditions often include the use of strong acids like sulfuric acid and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]PROPANOIC ACID involves its interaction with various molecular targets and pathways. For instance, its antiarrhythmic activity may be attributed to its ability to modulate ion channels in cardiac cells, thereby stabilizing the cardiac rhythm . Its hemostatic effects could be due to its interaction with blood clotting factors, enhancing coagulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO]PROPANOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid

InChI

InChI=1S/C16H22N2O4/c1-9(15(19)20)17-14-11-7-13(22-5)12(21-4)6-10(11)8-16(2,3)18-14/h6-7,9H,8H2,1-5H3,(H,17,18)(H,19,20)

InChI Key

CMQWJGPWRZSAOO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC

Origin of Product

United States

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